molecular formula C7H5BrN2O4 B1456601 Methyl 5-bromo-2-nitroisonicotinate CAS No. 1356412-83-3

Methyl 5-bromo-2-nitroisonicotinate

Cat. No. B1456601
M. Wt: 261.03 g/mol
InChI Key: ITJQALOMVFZQJW-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-nitroisonicotinate” is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known as “methyl 2-bromo-5-nitropyridine-4-carboxylate” and "4-Pyridinecarboxylic acid, 5-bromo-2-nitro-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-nitroisonicotinate” can be represented by the InChI code 1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 . The average mass of the molecule is 261.030 Da, and the mono-isotopic mass is 259.943268 Da .

Scientific Research Applications

  • Anticoccidial Agents Synthesis : A study by Morisawa, Kataoka, Kitano, and Matsuzawa (1977) explored the synthesis of 5-nitronicotinamide and its analogs, including derivatives similar to Methyl 5-bromo-2-nitroisonicotinate. These compounds showed significant anticoccidial activity, suggesting their potential use in developing treatments for coccidiosis, a disease affecting poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

  • Prodrug Development : Parveen, Naughton, Whish, and Threadgill (1999) investigated a compound structurally related to Methyl 5-bromo-2-nitroisonicotinate for its potential as a bioreductively activated prodrug system. This research indicates the compound's suitability for selective drug delivery to hypoxic tissues, which is relevant in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

  • Unique Chemical Transformations : Mousavi, Heravi, and Tajabadi (2020) reported a unique one-pot, simultaneous nitrodebromination and methyl bromonitration of pyrimidine derivatives. This study showcases the potential of Methyl 5-bromo-2-nitroisonicotinate and similar compounds in facilitating novel chemical transformations (Mousavi, Heravi, & Tajabadi, 2020).

  • Fluorescence Properties in Complexes : Ji Chang–you (2012) synthesized a compound with a similar structure and studied its fluorescence properties in a new dinuclear Zn(II) complex. The research highlights the application of such compounds in developing materials with enhanced fluorescent properties, potentially useful in sensing and imaging applications (Ji Chang–you, 2012).

  • Antimicrobial Activity Study : Lappas, Hirsch, and Winely (1976) synthesized various derivatives of 5-nitro-1, 3-dioxane to study their antimicrobial activity. The study suggests that substitution with bromo and nitro groups, similar to Methyl 5-bromo-2-nitroisonicotinate, is essential for significant antimicrobial activity (Lappas, Hirsch, & Winely, 1976).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 2-bromo-5-nitrobenzoate, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-bromo-2-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(10(12)13)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJQALOMVFZQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855851
Record name Methyl 5-bromo-2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-nitroisonicotinate

CAS RN

1356412-83-3
Record name Methyl 5-bromo-2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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